3-(4-chlorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one
Description
3-(4-chlorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 4-chlorobenzenesulfonyl group and a methoxy group attached to the chromenone core, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO5S/c1-21-12-5-2-10-8-15(16(18)22-14(10)9-12)23(19,20)13-6-3-11(17)4-7-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVYFYIIKUQNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromenone core using methyl iodide and a base such as potassium carbonate.
Sulfonylation: The 4-chlorobenzenesulfonyl group can be introduced by reacting the methoxy-chromenone intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce other functional groups within the molecule.
Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce desulfonylated derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzenesulfonyl)butyric acid
- 4-nitrobenzenesulfonyl chloride
- 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
Uniqueness
3-(4-chlorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its chromenone core, combined with the 4-chlorobenzenesulfonyl and methoxy groups, makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(4-Chlorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one is a synthetic compound belonging to the chromenone family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C16H11ClO4S. The presence of the 4-chlorobenzenesulfonyl group and the methoxy group contributes to its unique chemical properties, enhancing its biological activity through interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonyl group is known to inhibit various enzymes, which can lead to significant biological effects such as:
- Antimicrobial Activity : The compound may inhibit microbial growth by targeting enzymes involved in bacterial metabolism.
- Anticancer Properties : It has been shown to affect cancer cell proliferation through modulation of signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, with varying degrees of inhibition. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential against various cancer cell lines. Notably, it exhibited cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| HeLa | 22.3 |
Case Studies
Several studies have explored the biological activity of related chromenone derivatives, providing insights into the structure-activity relationship (SAR) that informs the efficacy of this compound.
- Study on Cholinesterase Inhibition : A related compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing moderate activity that suggests potential use in Alzheimer's disease treatment .
- Cytotoxicity Studies : Another investigation assessed the cytotoxicity of various chromenone derivatives against different cancer cell lines, indicating that modifications in the sulfonyl group significantly affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
